REACTION_CXSMILES
|
CN(C)C=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[O:18][CH2:19][C:20]([F:23])([F:22])[F:21])[N:14]=[CH:13][NH:12][C:11]2=O.S(Cl)([Cl:27])=O>>[Cl:27][C:11]1[C:10]2[C:15](=[CH:16][C:17]([O:18][CH2:19][C:20]([F:23])([F:22])[F:21])=[C:8]([O:7][CH3:6])[CH:9]=2)[N:14]=[CH:13][N:12]=1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCC(F)(F)F)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
|
CUSTOM
|
Details
|
excess thionyl chloride was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
to remove the last of the thionyl chloride
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Type
|
WASH
|
Details
|
the solution was washed with saturated aqueous sodium hydrogen carbonate solution (2×250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |